molecular formula C11H6Br2O3 B3045416 6-bromo-3-(bromoacetyl)-2H-chromen-2-one CAS No. 106578-01-2

6-bromo-3-(bromoacetyl)-2H-chromen-2-one

Cat. No. B3045416
CAS RN: 106578-01-2
M. Wt: 345.97 g/mol
InChI Key: DPCNZZCJPVCZHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, was synthesized through a method involving aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Antibacterial Properties : A study by Abdel-Aziem, Baaiu, & El-Sawy (2021) investigated the reaction of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with various compounds, resulting in the synthesis of different derivatives. These compounds displayed strong antibacterial activity against certain strains of Gram-positive and Gram-negative bacteria.

  • Synthesis of Nitrogen Heterocycles : Research by Skripskaya et al. (2013) involved the synthesis of nitrogen heterocycles using 6-bromo-3-(bromoacetyl)-2H-chromen-2-one, which further affirms its utility in creating a variety of biologically active compounds.

  • Cytotoxic Activity Evaluation : Kavitha, Srikrishna, & Aparna (2019) outlined a method for synthesizing compounds with 6-bromo-3-(bromoacetyl)-2H-chromen-2-one, which demonstrated significant anti-hepatoma activity. This highlights its potential in cancer research and treatment (Kavitha, Srikrishna, & Aparna, 2019).

Other Applications

  • Green Chemistry Approaches : A study by Srikrishna & Dubey (2017) utilized 6-bromo-3-(bromoacetyl)-2H-chromen-2-one in a green chemistry context, demonstrating its applicability in environmentally friendly synthetic processes.

  • Antimicrobial and Antioxidant Activities : The antimicrobial and antioxidant activities of derivatives of 6-bromo-3-(bromoacetyl)-2H-chromen-2-one were studied, revealing their potential in pharmaceutical applications (Kasumbwe et al., 2014).

  • Synthesis of Novel Derivatives : Velpula et al. (2015) synthesized a series of novel derivatives using 6-bromo-3-(bromoacetyl)-2H-chromen-2-one, further expanding its utility in chemical synthesis and antibacterial applications (Velpula et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “6-Bromo-3-pyridinecarboxaldehyde”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Coumarin-based compounds have been the subject of considerable research due to their wide range of biological activities. Future research may focus on the development of coumarin, sulfonamide-based pharmacology, and medicinal chemistry .

properties

IUPAC Name

6-bromo-3-(2-bromoacetyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2O3/c12-5-9(14)8-4-6-3-7(13)1-2-10(6)16-11(8)15/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCNZZCJPVCZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401745
Record name 2H-1-Benzopyran-2-one, 6-bromo-3-(bromoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-(bromoacetyl)-2H-chromen-2-one

CAS RN

106578-01-2
Record name 2H-1-Benzopyran-2-one, 6-bromo-3-(bromoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-3-(BROMOACETYL)-2H-CHROMEN-2-ONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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